Triisodecyl trimellitate is a trialkyl trimellitate, a family of esters derived from trimellitic acid (1,2,4-benzenetricarboxylic acid). [] These compounds are primarily recognized for their role as skin conditioning agents and plasticizers in cosmetics. [] Triisodecyl trimellitate, specifically, is widely used as a high-performance lubricant additive due to its excellent thermal stability and lubricity. [, ]
Triisodecyl trimellitate is synthesized from trimellitic anhydride and isodecyl alcohol. It belongs to the family of trialkyl trimellitates, which are esters formed by the reaction of trimellitic acid or its derivatives with long-chain alcohols. These compounds are known for their excellent thermal stability and lubricating properties, making them suitable for various industrial applications .
The synthesis of triisodecyl trimellitate typically involves an esterification reaction between trimellitic anhydride and isodecyl alcohol. The following steps outline the synthesis process:
The molecular structure of triisodecyl trimellitate can be represented by the formula . This structure consists of:
The molecular weight of triisodecyl trimellitate is approximately 450 g/mol. Its structural features enable it to function effectively as a lubricant additive due to its ability to form protective films on surfaces .
Triisodecyl trimellitate can undergo hydrolysis, breaking down into its constituent components—trimellitic acid and isodecyl alcohol—under certain conditions. This reaction can be catalyzed by acids or bases, leading to the formation of mono- and di-esters as intermediates during degradation processes .
The mechanism of action for triisodecyl trimellitate as a lubricant additive involves:
Triisodecyl trimellitate exhibits several notable physical and chemical properties:
Triisodecyl trimellitate has diverse applications across several industries:
Triisodecyl trimellitate (TITM) is an aromatic triester with the systematic name tris(8-methylnonyl) benzene-1,2,4-tricarboxylate. Its molecular formula is C39H66O6, corresponding to a molecular weight of 630.9 g/mol [7]. The compound features a benzene ring core substituted with three carboxylate groups, each esterified with isodecyl alcohol (a branched C10 alcohol with the common structure 8-methylnonan-1-ol) [3] [7].
Table 1: Fundamental Chemical Identifiers of TITM
Property | Value/Descriptor |
---|---|
CAS Number | 36631-30-8 |
Molecular Formula | C39H66O6 |
Molecular Weight | 630.9 g/mol |
IUPAC Name | Tris(8-methylnonyl) benzene-1,2,4-tricarboxylate |
SMILES Notation | CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C |
InChI Key | FJFYFBRNDHRTHL-UHFFFAOYSA-N |
The branched alkyl chains of the isodecyl groups confer low crystallinity and high flexibility, resulting in a colorless to pale yellow viscous liquid at room temperature. Key physicochemical properties include:
Synthesis occurs via esterification of trimellitic anhydride with isodecyl alcohol under negative pressure distillation, typically catalyzed by tetraalkyl titanates (e.g., titanium isopropoxide) [3]. This process achieves esterification yields exceeding 98% while minimizing oxidative degradation of the alcohol feedstock [3].
TITM emerged in the late 1970s as industries sought alternatives to ortho-phthalate plasticizers facing regulatory scrutiny. Its development paralleled advances in branched alcohol production via oligomerization of lighter olefins [6]. By the mid-1980s, commercial production scaled to meet demand from high-performance sectors requiring plasticizers with enhanced thermal stability and low volatility [8].
Key milestones in TITM’s industrial adoption include:
Table 2: Evolution of TITM Synthesis Technology
Decade | Synthetic Approach | Key Innovation |
---|---|---|
1970s | Acid catalysis, batch reactors | Basic esterification routes |
1980s | Titanate catalysts, vacuum distillation | Reduced reaction time (≤5 hours) |
2000s | Enzymatic catalysis, continuous flow | Energy efficiency; minimal by-products |
2020s | Reactive distillation with adsorbents | >99.5% purity; integrated dehydration |
A significant technical advancement was disclosed in the 2020 patent CN111574366B, which introduced negative pressure esterification with in-situ water removal using molecular sieves. This method achieved 99.2% yield while eliminating conventional alkali washing steps, enhancing sustainability [3].
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